molecular formula C26H28N2 B11130266 1-benzyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole

1-benzyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole

Cat. No.: B11130266
M. Wt: 368.5 g/mol
InChI Key: ZHLXTYWXOGKKHW-UHFFFAOYSA-N
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Description

1-benzyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole is a complex organic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This specific compound features a benzyl group, a phenyl group substituted with a 2-methylpropyl chain, and a benzodiazole core, making it a unique structure with potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a substituted phenyl ethylamine, followed by its condensation with a benzyl halide. The resulting intermediate can then undergo cyclization in the presence of a suitable catalyst to form the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzodiazole ring or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzodiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-benzyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Due to its potential biological activity, it may be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-benzyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole core can bind to specific sites on these targets, modulating their activity. The substituents on the compound can influence its binding affinity and specificity, thereby affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2-phenyl-1H-1,3-benzodiazole: Lacks the 2-methylpropyl group, which may affect its biological activity and chemical reactivity.

    2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole: Lacks the benzyl group, which can influence its interaction with molecular targets.

    1-benzyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-imidazole: Contains an imidazole ring instead of a benzodiazole ring, leading to different chemical and biological properties.

Uniqueness

The unique combination of the benzyl group, the 2-methylpropyl-substituted phenyl group, and the benzodiazole core in 1-benzyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole gives it distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H28N2

Molecular Weight

368.5 g/mol

IUPAC Name

1-benzyl-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole

InChI

InChI=1S/C26H28N2/c1-19(2)17-21-13-15-23(16-14-21)20(3)26-27-24-11-7-8-12-25(24)28(26)18-22-9-5-4-6-10-22/h4-16,19-20H,17-18H2,1-3H3

InChI Key

ZHLXTYWXOGKKHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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